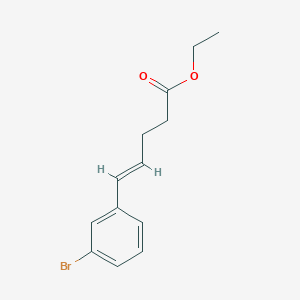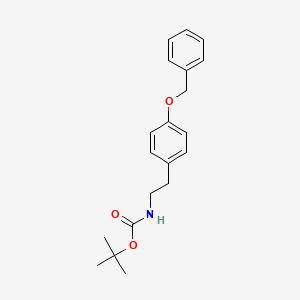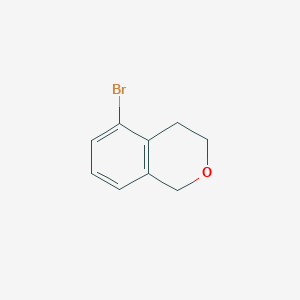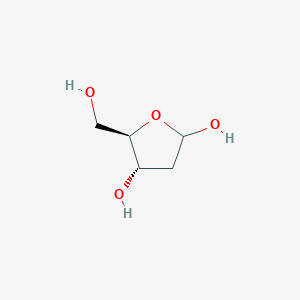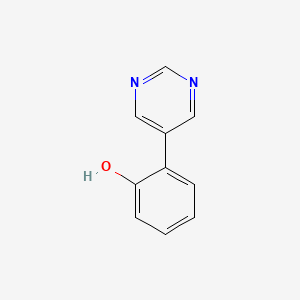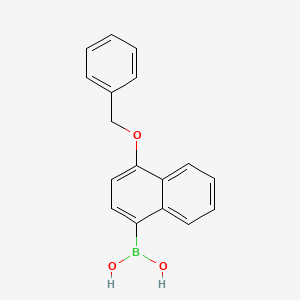![molecular formula C12H16N2O3 B3111529 4-[(tert-butylcarbamoyl)amino]benzoic acid CAS No. 182958-40-3](/img/structure/B3111529.png)
4-[(tert-butylcarbamoyl)amino]benzoic acid
Übersicht
Beschreibung
4-[(tert-Butylcarbamoyl)amino]benzoic acid is an organic compound with the molecular formula C12H16N2O3. It is characterized by the presence of a benzoic acid core substituted with a tert-butylcarbamoyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(tert-butylcarbamoyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with tert-butyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The process involves the following steps:
- Dissolution of 4-aminobenzoic acid in a suitable solvent such as dichloromethane.
- Addition of tert-butyl isocyanate to the solution.
- Stirring the reaction mixture at room temperature for several hours.
- Purification of the product by recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of reactants and high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(tert-Butylcarbamoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The tert-butylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
4-[(tert-Butylcarbamoyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(tert-butylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets. The tert-butylcarbamoyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The benzoic acid core may also participate in π-π interactions with aromatic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
4-[(tert-Butoxycarbonyl)amino]benzoic acid: Similar in structure but with a tert-butoxycarbonyl group instead of tert-butylcarbamoyl.
4-Aminobenzoic acid: The parent compound without the tert-butylcarbamoyl group.
4-(tert-Butylamino)benzoic acid: Similar but with a tert-butylamino group instead of tert-butylcarbamoyl.
Uniqueness: 4-[(tert-Butylcarbamoyl)amino]benzoic acid is unique due to the presence of the tert-butylcarbamoyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where selective interactions with proteins or enzymes are required .
Eigenschaften
IUPAC Name |
4-(tert-butylcarbamoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)14-11(17)13-9-6-4-8(5-7-9)10(15)16/h4-7H,1-3H3,(H,15,16)(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBZQKYVJVPROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate](/img/structure/B3111448.png)


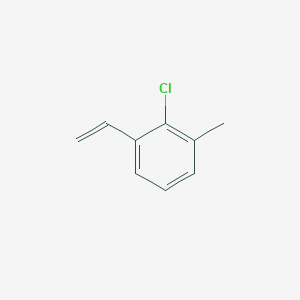
![2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B3111478.png)
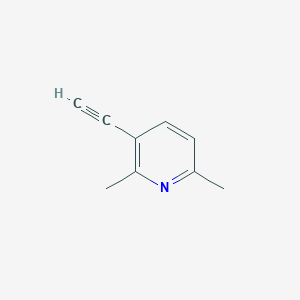
![Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3111487.png)
![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B3111488.png)
